molecular formula C22H16ClN5O3 B2970536 1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-40-3

1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2970536
CAS No.: 1396875-40-3
M. Wt: 433.85
InChI Key: HTCMOFJIOWIJJQ-UHFFFAOYSA-N
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Description

The compound 1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with a 2-chlorophenyl group at the 1-position, a pyridin-2-yl group at the 5-position, and a carboxamide moiety linked to a 2,3-dihydro-1,4-benzodioxin-6-yl group.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3/c23-15-5-1-2-7-17(15)28-21(16-6-3-4-10-24-16)20(26-27-28)22(29)25-14-8-9-18-19(13-14)31-12-11-30-18/h1-10,13H,11-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCMOFJIOWIJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with potential biological activities. This article explores its biological properties, focusing on its anticancer and kinase inhibition activities based on various studies.

Molecular Formula: C19H19ClN4O3
Molecular Weight: 392.84 g/mol
CAS Number: Not explicitly available in the search results.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Cell Lines: Compounds in this class have shown activity against various cancer cell lines including Huh7 (liver cancer), Caco2 (colorectal cancer), and MDA-MB 231 (breast cancer). In vitro tests revealed IC50 values lower than 10 μM for some derivatives, indicating potent antiproliferative effects .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific protein kinases, which are crucial in cancer progression:

  • DYRK1A Inhibition: Some derivatives have been identified as selective inhibitors of DYRK1A with sub-micromolar affinities. For example, a related compound showed an IC50 value of 0.033 μM against DYRK1A . This suggests that the compound may interfere with signaling pathways involved in cell proliferation and survival.

Structure Activity Relationship (SAR)

The structural components of the compound play a significant role in its biological activity:

ComponentEffect on Activity
Chlorophenyl Group Enhances binding affinity to target proteins.
Benzodioxin Moiety Contributes to the overall stability and biological activity.
Pyridine Ring Essential for interaction with kinase targets.

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various triazole derivatives, the compound was evaluated alongside others in its class. The results indicated that modifications to the benzodioxin structure significantly impacted the potency against cancer cell lines. The most effective compounds demonstrated IC50 values ranging from 5 to 10 μM across multiple tumor types .

Study 2: Kinase Inhibition Profile

Another research effort focused on the kinase inhibition profile of compounds structurally related to the target compound. The study utilized a panel of kinases including DYRK1A and GSK3α/β. Compounds exhibiting high inhibitory activity were further analyzed for their potential therapeutic applications in treating neurodegenerative diseases and cancers where these kinases are implicated .

Comparison with Similar Compounds

Research Tools and Structural Analysis

Crystallographic tools like SHELXL and WinGX are critical for resolving the 3D structures of such compounds, enabling precise analysis of bond lengths, angles, and intermolecular interactions . These insights guide optimization of substituent geometry for improved pharmacological profiles.

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